molecular formula C35H34N6O4S2 B11445721 N-{[4-Benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3,4-dimethoxybenzamide

N-{[4-Benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3,4-dimethoxybenzamide

Cat. No.: B11445721
M. Wt: 666.8 g/mol
InChI Key: ILRPYMKZSSIJJV-UHFFFAOYSA-N
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Description

“N-{[4-Benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3,4-dimethoxybenzamide” is a complex organic compound that features multiple functional groups, including triazole, pyrazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[4-Benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3,4-dimethoxybenzamide” typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the triazole ring through cyclization reactions.
  • Synthesis of the pyrazole moiety via condensation reactions.
  • Coupling of the benzyl and benzamide groups through nucleophilic substitution or other coupling reactions.
  • Introduction of the thiophene and methylphenyl groups through electrophilic aromatic substitution or similar reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for cyclization reactions.
  • Employment of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

“N-{[4-Benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3,4-dimethoxybenzamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution on aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

  • Oxidation products: Sulfoxides, sulfones.
  • Reduction products: Amines.
  • Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for drug development targeting specific enzymes or receptors.

    Materials Science: In the design of novel materials with unique electronic or optical properties.

    Chemical Biology: As a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of “N-{[4-Benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3,4-dimethoxybenzamide” involves interaction with specific molecular targets, such as enzymes or receptors. The compound may:

  • Bind to active sites of enzymes, inhibiting their activity.
  • Interact with receptors, modulating signal transduction pathways.
  • Affect cellular processes by altering the function of key proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of functional groups in “This compound” provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C35H34N6O4S2

Molecular Weight

666.8 g/mol

IUPAC Name

N-[[4-benzyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C35H34N6O4S2/c1-23-11-13-25(14-12-23)28-19-27(31-10-7-17-46-31)39-41(28)33(42)22-47-35-38-37-32(40(35)21-24-8-5-4-6-9-24)20-36-34(43)26-15-16-29(44-2)30(18-26)45-3/h4-18,28H,19-22H2,1-3H3,(H,36,43)

InChI Key

ILRPYMKZSSIJJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)C5=CC(=C(C=C5)OC)OC)C6=CC=CS6

Origin of Product

United States

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